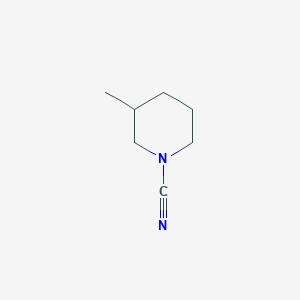
3-Methylpiperidine-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpiperidine-1-carbonitrile is an organic compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is soluble in water and most organic solvents. The compound is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
3-Methylpiperidine-1-carbonitrile has various scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used in the study of enzyme-catalyzed reactions and the development of new drugs. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 3-Methylpiperidine-1-carbonitrile is not fully understood. However, it is believed to act on the central nervous system by inhibiting the reuptake of certain neurotransmitters, such as serotonin and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, which can lead to an analgesic effect.
Efectos Bioquímicos Y Fisiológicos
3-Methylpiperidine-1-carbonitrile has been found to have various biochemical and physiological effects. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been found to have an effect on the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Methylpiperidine-1-carbonitrile in lab experiments include its high yield, good purity, and wide range of scientific research applications. However, the compound is highly toxic and should be handled with care. It is also relatively expensive compared to other organic compounds.
Direcciones Futuras
There are several future directions for the research on 3-Methylpiperidine-1-carbonitrile. One direction is the development of new drugs that are based on the compound's anticonvulsant, analgesic, and anti-inflammatory properties. Another direction is the study of the compound's effect on other neurotransmitters in the brain. Additionally, further research is needed to fully understand the mechanism of action of 3-Methylpiperidine-1-carbonitrile.
Métodos De Síntesis
The synthesis of 3-Methylpiperidine-1-carbonitrile involves the reaction of 3-methylpiperidine with cyanogen bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified through distillation or recrystallization. The yield of the synthesis process is typically high, and the purity of the product is also good.
Propiedades
IUPAC Name |
3-methylpiperidine-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7-3-2-4-9(5-7)6-8/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBUJENWPDKMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpiperidine-1-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)


![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)



![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)
![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)


